molecular formula C23H24ClFN6O4S B8242395 (R)-2-Fluoro-5-methyl-N-(4-(4-(morpholin-2-ylmethoxy)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)benzenesulfonamide hydrochloride

(R)-2-Fluoro-5-methyl-N-(4-(4-(morpholin-2-ylmethoxy)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)benzenesulfonamide hydrochloride

Cat. No.: B8242395
M. Wt: 535.0 g/mol
InChI Key: HIHXQRDSHOLDDO-UNTBIKODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a synthetic small molecule characterized by:

  • A benzenesulfonamide core linked to a pyrazolo[3,4-d]pyrimidine scaffold.
  • A morpholin-2-ylmethoxy substituent at position 4 of the pyrimidine ring.
  • An (R)-configured stereocenter, critical for enantioselective interactions.
  • A 2-fluoro-5-methyl substitution on the benzene ring, enhancing lipophilicity and target binding.
  • A hydrochloride salt formulation to improve aqueous solubility.

Its design aligns with trends in oncology and inflammation drug development, where sulfonamides and pyrimidine derivatives are common .

Properties

IUPAC Name

2-fluoro-5-methyl-N-[4-[4-[[(2R)-morpholin-2-yl]methoxy]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O4S.ClH/c1-14-2-7-19(24)20(10-14)35(31,32)30-16-5-3-15(4-6-16)21-27-22-18(12-26-29-22)23(28-21)34-13-17-11-25-8-9-33-17;/h2-7,10,12,17,25,30H,8-9,11,13H2,1H3,(H,26,27,28,29);1H/t17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHXQRDSHOLDDO-UNTBIKODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OCC5CNCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OC[C@H]5CNCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A fluoro group at the 2-position.
  • A methyl group at the 5-position.
  • A benzenesulfonamide moiety that enhances solubility and biological activity.
  • A morpholin-2-ylmethoxy side chain which is critical for its interaction with target proteins.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell proliferation and survival pathways. The pyrazolo[3,4-d]pyrimidine core is known to interfere with ATP binding in kinase domains, leading to reduced phosphorylation of downstream targets.

Target Proteins

  • Aurora Kinases : Involved in cell division; inhibition can lead to mitotic arrest.
  • Src Family Kinases : Play a role in tumor progression; their inhibition may reduce metastasis.

Antitumor Efficacy

Several studies have highlighted the compound's potent antitumor activity across various cancer cell lines. The following table summarizes key findings regarding its efficacy:

Cell LineIC50 (nM)Mechanism of ActionReference
HCT116 (Colon)<10Aurora B kinase inhibition
A498 (Renal)5Src family kinase inhibition
K562 (Leukemia)15Induction of apoptosis
NCI-H661 (Lung)8G1/S phase arrest

Case Studies

  • In vitro Studies :
    • The compound showed significant growth inhibition (>60%) against multiple tumor cell lines during preliminary screenings. Notably, it demonstrated selective activity towards renal cancer cells, indicating a potential therapeutic advantage in treating renal carcinoma.
  • In vivo Models :
    • In mouse models of colon cancer, administration of the compound resulted in a marked reduction in tumor size compared to controls, supporting its potential for clinical application.
  • Combination Therapies :
    • Preliminary data suggest enhanced efficacy when combined with standard chemotherapeutic agents, indicating potential for use in combination therapy protocols.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship have revealed that modifications to the side chains significantly affect potency. For instance:

  • Substituting the morpholine ring with other cyclic amines has been shown to alter binding affinity and selectivity for target kinases.
  • The presence of fluorine atoms at specific positions on the aromatic rings enhances metabolic stability and potency.

Comparison with Similar Compounds

Key Findings from Structural Analysis

Ethoxy-linked morpholine () may reduce metabolic stability compared to methoxy linkages .

Heterocyclic Core Variations: Pyrazolo[3,4-d]pyrimidine (target) vs. pyrazolo[3,4-c]pyrimidine (): Positional shifts alter steric interactions with enzymatic binding pockets . Chromenone () and pyrrolopyridazine () cores introduce distinct electronic profiles affecting potency .

Substituent Effects :

  • Fluorine (target, ) enhances bioavailability and binding via hydrophobic interactions and metabolic resistance .
  • Trifluoromethyl groups () increase lipophilicity but may reduce solubility .

Stereochemistry :

  • The (R)-configuration in the target compound and 1400996-80-6 () underscores the importance of enantiopurity in optimizing therapeutic indices .

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